Rubratoxin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

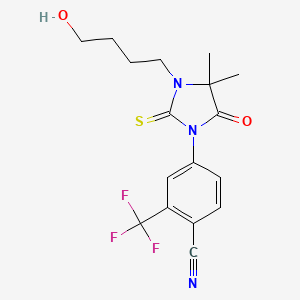

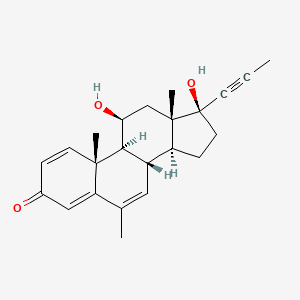

Rubratoxin A is a hepatotoxic mycotoxin produced by fungi such as Penicillium rubrum and Penicillium purpurogenum . It has been known since the 1950s and is recognized for its potent inhibitory activity against protein phosphatase 2A . This compound is now widely used as a chemical probe in protein phosphatase 2A research .

Preparation Methods

Rubratoxin A can be recovered from cultures of Penicillium rubrum grown on various substrates, including natural substrates, semi-synthetic media, and glucose-mineral salts broth . The extraction process involves using solvents such as diethyl ether, ethyl acetate-benzene, ethanol, acetone, and acetonitrile under reflux conditions at 45°C . The extracts are then purified using thin-layer chromatography and column chromatography with silicic acid and gradient solvent elution . Industrial production methods typically involve large-scale fermentation of Penicillium rubrum followed by similar extraction and purification processes .

Chemical Reactions Analysis

Rubratoxin A undergoes various chemical reactions, including oxidation and reduction . The compound is synthesized through a series of oxidation-reduction reactions involving multiple enzymes, including alpha-ketoglutarate-dependent dioxygenases and flavin adenine dinucleotide-dependent monooxygenases . These reactions result in the formation of rubratoxin B, which is then selectively reduced to this compound by an iron reductase . Common reagents used in these reactions include oxidizing agents and reducing agents specific to the enzymes involved . The major products formed from these reactions are this compound and rubratoxin B .

Scientific Research Applications

Rubratoxin A is primarily used in scientific research as a specific and potent inhibitor of protein phosphatase 2A . This enzyme plays a crucial role in regulating the phosphorylation state and function of various proteins in eukaryotic cells . By inhibiting protein phosphatase 2A, this compound induces overphosphorylation of substrate proteins, which has been shown to suppress cancer metastasis and reduce tumor volume in animal models . Additionally, this compound has been studied for its potential antitumor and antimetastatic effects . It is also used as a chemical probe to study the molecular mechanisms of protein phosphatase 2A and its role in various cellular processes .

Mechanism of Action

Rubratoxin A exerts its effects by specifically inhibiting protein phosphatase 2A . This enzyme is a serine/threonine phosphatase that dephosphorylates proteins on serine and threonine residues . By binding to the active site of protein phosphatase 2A, this compound prevents the dephosphorylation of substrate proteins, leading to their overphosphorylation . This overphosphorylation disrupts various cellular processes, including cell cycle regulation, apoptosis, and signal transduction . The inhibition of protein phosphatase 2A by this compound has been shown to suppress cancer metastasis and reduce tumor volume in animal models .

Comparison with Similar Compounds

Rubratoxin A is similar to other mycotoxins produced by Penicillium species, such as rubratoxin B and rubratoxin C . this compound is unique in its potent inhibitory activity against protein phosphatase 2A, which is about 100-fold higher than that of rubratoxin B . Other similar compounds include cytostatin and fostriecin, which are also specific inhibitors of protein phosphatase 2A . While these compounds share similarities in their structures and protein phosphatase 2A-binding manners, this compound has shown higher suppression of tumor metastasis and reduction of primary tumor volume in animal models compared to cytostatin .

Properties

CAS No. |

22467-31-8 |

|---|---|

Molecular Formula |

C26H32O11 |

Molecular Weight |

520.5 g/mol |

IUPAC Name |

(2S,3R,10S)-3,13-dihydroxy-2-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,15-trione |

InChI |

InChI=1S/C26H32O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-23,27,29-31H,2-5,7-8,10-11H2,1H3/t12-,15+,16-,20+,21-,22-,23?/m0/s1 |

InChI Key |

XOEFANNJIKAWGX-RRIJHKHGSA-N |

SMILES |

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |

Isomeric SMILES |

CCCCCC[C@H]([C@H]1[C@H](C2=C(C[C@H](CC3=C1C(=O)OC3O)[C@@H]([C@@H]4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |

Canonical SMILES |

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O |

Appearance |

Solid powder |

Color/Form |

NEEDLES FROM ETHYL ACETATE Crystalline |

melting_point |

210-214 °C (dec.) |

physical_description |

Solid; [HSDB] |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

STABLE AT ROOM TEMP /RUBRATOXINS/ |

solubility |

PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/ INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/ |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rubratoxin A; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,5-Tetrahydrobenzo[cd]indol-4-amine](/img/structure/B1680170.png)

![(8S,10R,13S,14S,17R)-17-hydroxy-13-methyl-10-[(4-methylphenyl)methyl]-17-prop-1-ynyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1680178.png)

![(8S,11R,13S,14S,17R)-17-hydroxy-13-methyl-11-[4-[[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]methyl]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680181.png)